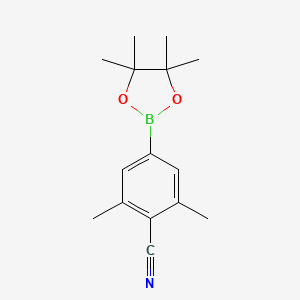

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

概要

説明

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound with the molecular formula C14H18BNO2. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the reaction of 2,6-dimethylbenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and catalysts ensures the production of a high-quality product. After the reaction, the product is purified using techniques such as crystallization or chromatography to remove any impurities.

化学反応の分析

Types of Reactions

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products Formed

Oxidation: Various oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, depending on the specific reducing agent used.

Substitution: Coupled products formed through Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.

科学的研究の応用

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is as a reagent in cross-coupling reactions. It serves as a boron-containing compound that facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is essential for synthesizing complex organic molecules and pharmaceuticals.

Mechanism of Action

The compound acts as a boronic acid pinacol ester, which can be activated under basic conditions to form reactive boronate intermediates. These intermediates can then react with various electrophiles to yield substituted products efficiently.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized to create functionalized polymers. The incorporation of boron into polymer matrices enhances their mechanical properties and thermal stability. Such materials are applicable in coatings and advanced composite materials.

Optoelectronic Applications

The unique electronic properties of this compound make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to donate or accept electrons contributes to the efficiency of charge transport in these devices.

Medicinal Chemistry

Drug Development

The compound's structure allows it to serve as a building block for developing new pharmaceuticals. Its derivatives can exhibit biological activity against various targets due to the presence of the benzonitrile moiety and the boron atom.

Case Studies

Recent studies have explored the use of similar compounds in targeting cancer cells through selective inhibition mechanisms. For instance:

- Example Study 1 : A derivative of this compound showed promising results in inhibiting specific kinases involved in cancer cell proliferation.

- Example Study 2 : Another study highlighted its potential as an anti-inflammatory agent by modulating signaling pathways in immune cells.

Analytical Chemistry

Chromatographic Applications

The compound can also be used as a standard or reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its purity and stability make it an ideal candidate for method validation and quality control processes.

作用機序

The mechanism of action of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired coupled product. The molecular targets and pathways involved are specific to the type of reaction and the substrates used.

類似化合物との比較

Similar Compounds

- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate

Uniqueness

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other boronic esters may not perform as effectively.

生物活性

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects and interactions with various biological targets.

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

- CAS Number : 269410-25-5

- Physical Form : Crystalline powder

- Solubility : Insoluble in water

Biological Activity Overview

Research into the biological activity of this compound has focused primarily on its anti-inflammatory properties and potential therapeutic applications.

Anti-inflammatory Activity

A study highlighted the compound's ability to modulate inflammatory responses in human monocytes. The compound was shown to significantly reduce the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β when cells were stimulated with lipopolysaccharides (LPS) or tumor necrosis factor-alpha (TNF-α).

Table 1: Summary of Anti-inflammatory Effects

| Compound | Cytokine Inhibition | IC50 (pM) | Max Inhibition (%) |

|---|---|---|---|

| This compound | IL-6 | 25 | 84 |

| Control (Dexamethasone) | IL-6 | 1 | 93 |

| Control (LXA4) | IL-6 | 60 | 24 |

The above data indicates that the compound exhibits a strong inhibitory effect on IL-6 release compared to standard anti-inflammatory agents.

The mechanism through which this compound exerts its anti-inflammatory effects appears to involve the inhibition of NF-kB activation pathways. The compound was found to attenuate NF-kB activity in response to inflammatory stimuli. This suggests that it may act as a modulator of inflammatory signaling pathways.

Case Studies

- In Vitro Studies : In a controlled laboratory setting using THP-1 monocyte cell lines, the compound demonstrated a significant reduction in NF-kB-driven luciferase activity when exposed to LPS. This effect was dose-dependent and comparable to known anti-inflammatory agents.

- In Vivo Studies : Preliminary murine models of acute inflammation indicated that treatment with this compound resulted in reduced swelling and inflammation markers compared to untreated controls.

Safety Profile

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile. The material safety data sheet (MSDS) indicates:

- Hazard Statements : Causes serious eye irritation; may cause respiratory irritation; causes skin irritation.

特性

IUPAC Name |

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYJUOCLRCRPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。